

GDC-0834 (R-enantiomer): A Technical Guide to its Kinase Selectivity Profile

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Compound of Interest

Compound Name: **GDC-0834 (S-enantiomer)**

Cat. No.: **B1663581**

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Introduction

GDC-0834 is a potent, reversible, and highly selective inhibitor of Bruton's tyrosine kinase (BTK). It was developed as a potential therapeutic agent for autoimmune disorders such as rheumatoid arthritis. It is important to note that the pharmacologically active agent is the (R)-enantiomer of GDC-0834, which is the subject of this guide. GDC-0834 exhibits high affinity for BTK, a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway. While preclinical data demonstrated promising efficacy and a high degree of selectivity, its development was halted due to rapid metabolism in humans.

This technical guide provides a comprehensive overview of the kinase selectivity profile of GDC-0834, based on publicly available data. It includes a summary of its inhibitory activity, a detailed representative experimental protocol for kinase profiling, and visualizations of the relevant signaling pathway and experimental workflows.

Quantitative Inhibitory Profile of GDC-0834

GDC-0834 is characterized by its high potency against its primary target, BTK. While extensive quantitative data on its activity against a broad panel of kinases is not publicly available, the literature consistently describes it as a highly selective inhibitor. Its predecessor, CGI-1746, was also noted for its "exquisite selectivity," a characteristic that was retained in the development of GDC-0834.

The primary off-target activity identified for GDC-0834 is not against other kinases but against aldehyde oxidase (AO). This interaction is of high significance as it leads to rapid amide hydrolysis of the compound in humans, resulting in a short half-life and insufficient drug exposure.

Table 1: Known Inhibitory Activity of GDC-0834 ((R)-enantiomer)

| Target | IC50 (nM) | Target Class | Comments |
|----------------------------------|------------|----------------------|---|
| BTK | 5.9 | Tyrosine Kinase | Primary target; potent inhibition demonstrated in biochemical assays. [1] |
| Aldehyde Oxidase (AO) Substrates | 860 - 1870 | Molybdo-flavoprotein | Potent reversible inhibition of six known AO substrates. This interaction is responsible for the rapid metabolism of GDC-0834 in humans. [1] |

Exemplary Kinase Selectivity Profile

To illustrate how the selectivity of a kinase inhibitor like GDC-0834 would be presented, the following table provides a representative example of a kinase selectivity panel. Note: This table is for illustrative purposes only and does not represent actual data for GDC-0834. The data is hypothetical and demonstrates the typical format for such a profile, showing the IC50 values against a selection of related and unrelated kinases to assess selectivity. A highly selective inhibitor would show a very low IC50 for its primary target and significantly higher IC50 values for other kinases.

Table 2: Exemplary Kinase Selectivity Profile for a Hypothetical BTK Inhibitor

| Kinase | IC50 (nM) | Kinase Family |
|--------|-----------|---------------|
| BTK | 5.0 | TEC |
| ITK | 250 | TEC |
| TEC | 480 | TEC |
| TXK | 600 | TEC |
| BMX | 850 | TEC |
| EGFR | >10,000 | RTK |
| SRC | 1,500 | SRC |
| LYN | 980 | SRC |
| FYN | 1,200 | SRC |
| ABL1 | >10,000 | ABL |
| CDK2 | >10,000 | CMGC |
| MAPK1 | >10,000 | CMGC |
| AKT1 | >10,000 | AGC |
| PKA | >10,000 | AGC |

Experimental Protocols

While the specific protocol used for GDC-0834's selectivity profiling is not detailed in the available literature, a standard radiometric kinase assay is a common and robust method for determining inhibitor potency and selectivity.

Representative Protocol: Radiometric Kinase Assay (Filter-Binding Method)

This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.

1. Reagents and Materials:

- Kinase of interest (e.g., recombinant human BTK)
- Peptide or protein substrate for the kinase
- Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/mL BSA, 0.1 mM Na₃VO₄, 2 mM DTT, 1% DMSO)
- [γ -33P]ATP (radiolabeled) and unlabeled ATP
- Test compound (e.g., GDC-0834) serially diluted in DMSO
- Stop solution (e.g., phosphoric acid)
- P81 phosphocellulose filter plates
- Scintillation fluid
- Microplate scintillation counter

2. Assay Procedure:

- Compound Preparation: Prepare a 10-point serial dilution of the test compound in 100% DMSO.
- Reaction Mixture Preparation: For each reaction, prepare a kinase reaction mixture containing the kinase and its substrate in the kinase assay buffer.
- Incubation with Inhibitor: Add a small volume of the diluted test compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no enzyme). Pre-incubate for a defined period (e.g., 20 minutes) at room temperature to allow the inhibitor to bind to the kinase.
- Initiation of Kinase Reaction: Initiate the phosphorylation reaction by adding a mixture of unlabeled ATP and [γ -33P]ATP. The final ATP concentration should be at or near the Km for the specific kinase.
- Reaction Incubation: Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

- Stopping the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.
- Filter Binding: Transfer the reaction mixture to the wells of a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper, while the unreacted [γ -33P]ATP will not.
- Washing: Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound [γ -33P]ATP.
- Detection: Dry the filter plate, add scintillation fluid to each well, and measure the incorporated radioactivity using a microplate scintillation counter.

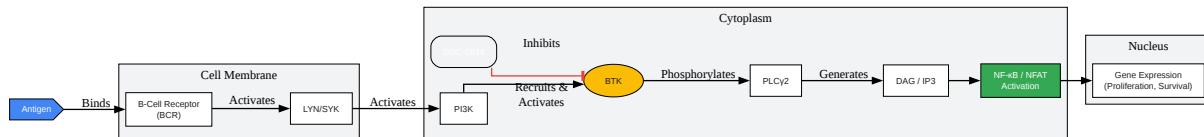
3. Data Analysis:

- Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the positive control (no inhibitor).
- Plot the percentage of inhibition against the logarithm of the compound concentration.
- Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

B-Cell Receptor (BCR) Signaling Pathway

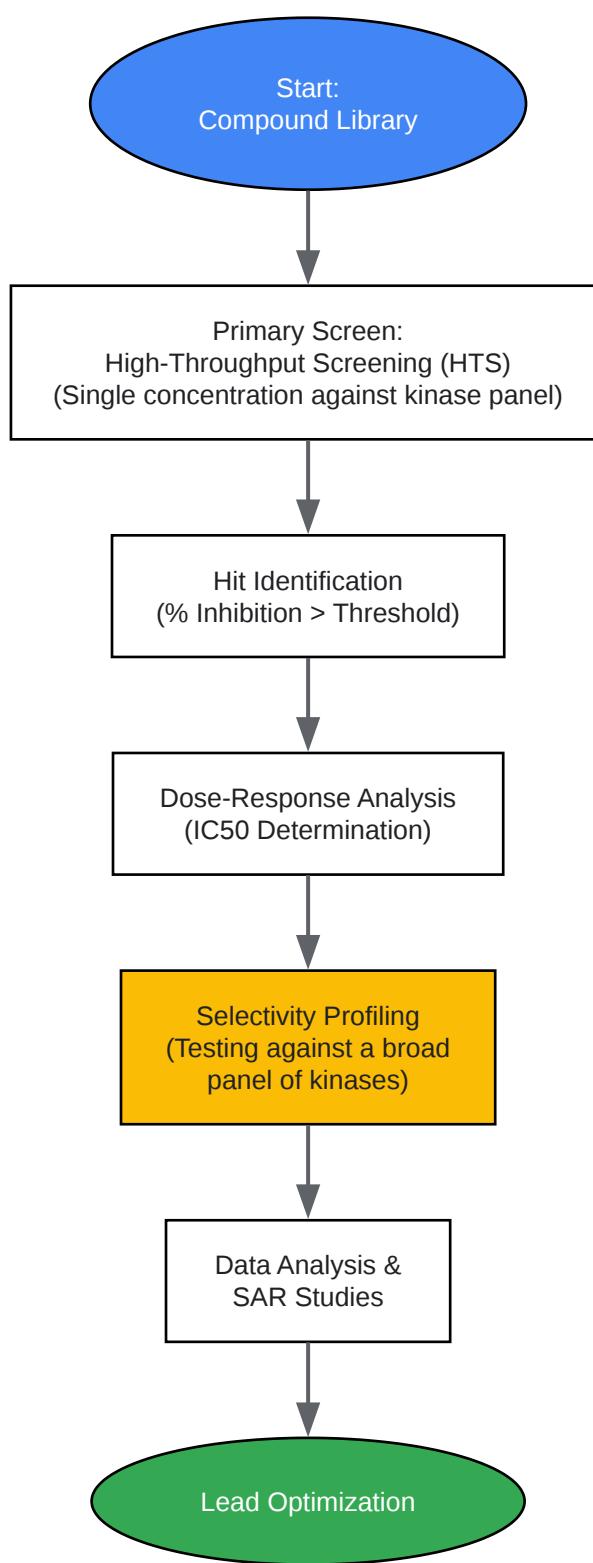
Bruton's tyrosine kinase (BTK) is a key node in the B-cell receptor (BCR) signaling cascade. Upon antigen binding to the BCR, a series of phosphorylation events are initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLC γ 2), which ultimately results in the activation of transcription factors that promote B-cell proliferation, differentiation, and survival. GDC-0834 inhibits the kinase activity of BTK, thereby blocking this signaling pathway.

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Caption: B-Cell Receptor (BCR) signaling pathway highlighting the inhibitory action of GDC-0834 on BTK.

Experimental Workflow for Kinase Inhibitor Profiling

The process of characterizing a kinase inhibitor's selectivity involves a systematic workflow, from initial high-throughput screening to detailed dose-response analysis for identified hits. This ensures a comprehensive understanding of the compound's on-target and off-target activities.



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Caption: A generalized workflow for kinase inhibitor selectivity profiling.

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References

- 1. bosterbio.com [bosterbio.com]
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